4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
CAS No.: 941876-34-2
Cat. No.: VC6671780
Molecular Formula: C21H23N3O2
Molecular Weight: 349.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941876-34-2 |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.434 |
| IUPAC Name | 4-tert-butyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
| Standard InChI | InChI=1S/C21H23N3O2/c1-13-6-11-17-22-14(2)18(20(26)24(17)12-13)23-19(25)15-7-9-16(10-8-15)21(3,4)5/h6-12H,1-5H3,(H,23,25) |
| Standard InChI Key | CHRLSTHFBSINGW-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C=C1 |
Introduction
4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound characterized by its unique heterocyclic structure. It features a pyrido[1,2-a]pyrimidine core fused with a benzamide moiety. The molecular formula of this compound is C21H23N3O2, with a molecular weight of 349.4 g/mol .
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multi-step organic synthesis techniques. Common reagents might include acids or bases for cyclization and oxidizing agents to introduce the oxo group. Conditions often require elevated temperatures and inert atmospheres to ensure successful reactions.
Biological Activity and Potential Applications
Compounds with pyrido[1,2-a]pyrimidine cores are known for their potential anti-cancer properties and inhibition of various kinases. While specific biological activity data for 4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is limited, its structural similarity to other biologically active compounds suggests potential therapeutic applications.
Comparison with Similar Compounds
Research Findings and Future Directions
Further research is needed to fully elucidate the biological activity and potential therapeutic applications of 4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to assess binding affinities to specific proteins or enzymes, helping to understand its mechanism of action.
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